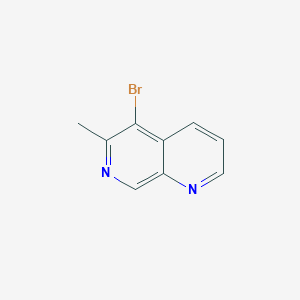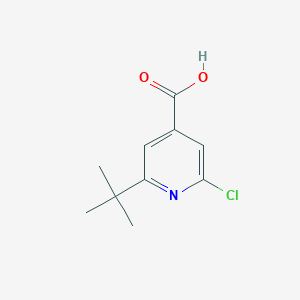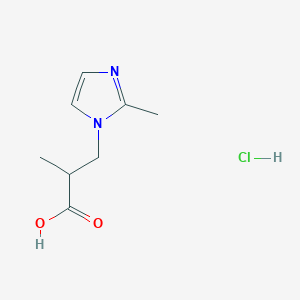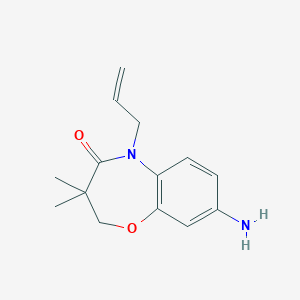
叔丁基 (2R,4S)-4-氨基-2-甲基吡咯烷-1-羧酸酯
描述
Synthesis Analysis
The compound can be synthesized by the reaction of N-Boc-4-aminomethyl-2-methylpyrrolidine with di-tert-butyl dicarbonate (Boc2O) and trifluoroacetic acid (TFA).Molecular Structure Analysis
The molecular formula of the compound is C11H22N2O2. The InChI code is 1S/C11H22N2O2/c1-8-5-9(6-12)7-13(8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m1/s1 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 214.31 g/mol. It has a melting point of 138-141°C, and a boiling point of 342°C. It is a white crystalline powder that is soluble in water, ethanol, and acetone.科学研究应用
Synthesis of Bioactive Molecules
The compound serves as a versatile intermediate in the synthesis of bioactive molecules. Its structure, featuring a pyrrolidine ring and an ester group, makes it a valuable building block in medicinal chemistry. It can be used to construct complex molecules with potential therapeutic effects, particularly in the development of new drugs with improved pharmacokinetic properties .
Asymmetric Synthesis
With its chiral centers, tert-butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate is an excellent candidate for use in asymmetric synthesis. It can help in creating enantiomerically pure compounds, which is crucial for the pharmaceutical industry, as the different enantiomers of a drug can have vastly different biological activities .
Proteomics Research
In proteomics, this compound could be utilized in the study of protein interactions and functions. Its ability to act as an amino acid analog allows it to be incorporated into peptides, which can then be used to investigate protein folding, stability, and interactions within the cellular environment.
Anticancer Research
The compound has shown potential as an anticancer agent. It can be used to synthesize small molecule inhibitors that target specific pathways involved in cancer cell proliferation. This application is particularly promising for the development of targeted cancer therapies.
Material Science
In material science, tert-butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate can contribute to the creation of novel polymers with unique properties. Its incorporation into polymer chains can result in materials with enhanced strength, flexibility, or other desirable characteristics .
Chemical Education
This compound can also be used as a teaching tool in chemical education, particularly in organic synthesis laboratories. Students can learn about stereochemistry, reactivity, and the synthesis of chiral compounds by working with this compound in a controlled educational setting .
Analytical Chemistry
In analytical chemistry, it can be used as a standard or reagent in chromatographic methods to help identify or quantify other substances. Its well-defined structure and properties make it suitable for use in calibration curves and method development .
Agricultural Chemistry
Lastly, in agricultural chemistry, derivatives of this compound could be explored for their potential as pesticides or herbicides. The structural features of the compound might interact with specific biological targets in pests, providing a new avenue for pest control strategies .
作用机制
As a derivative of aminoglycoside antibiotic G418, DM-1 is a small molecule inhibitor of protein translation. It has been shown to be highly selective for eukaryotic ribosomes, which suggests that it inhibits protein synthesis by binding to the ribosomal RNA of the organism, thus blocking the translocation of the peptidyl-tRNA from the A-site to the P-site of the ribosome.
安全和危害
The compound is classified as a warning under the GHS classification . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and others .
属性
IUPAC Name |
tert-butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-7-5-8(11)6-12(7)9(13)14-10(2,3)4/h7-8H,5-6,11H2,1-4H3/t7-,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMVVTNPIKHJHP-SFYZADRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1C(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](CN1C(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


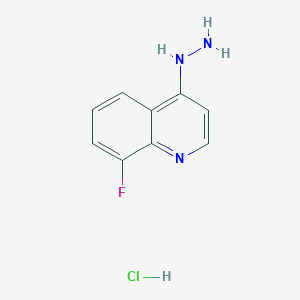
![1-{4-[(3-Acetyl-5-chloro-2-hydroxyphenyl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B1439194.png)
![Tert-butyl 4-[(chlorosulfonyl)(methyl)amino]piperidine-1-carboxylate](/img/structure/B1439196.png)


![Pyridin-3-yl[3-(trifluoromethyl)phenyl]methanamine](/img/structure/B1439199.png)

![3-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}aniline](/img/structure/B1439203.png)
